3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate, also known as THI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THI is a synthetic compound that belongs to the family of isoindolinone derivatives. In
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological and clinical applications . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized in large quantities. However, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate is a synthetic compound that may not accurately reflect the properties of natural compounds. Additionally, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate may have off-target effects that could complicate data interpretation. Careful control of experimental conditions and appropriate controls are necessary to obtain reliable data.
Future Directions
There are several future directions for research on 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate. One area of research is the development of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate in various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate and its potential off-target effects.
Synthesis Methods
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate can be synthesized using a multistep process that involves the reaction of 2-thiophenemethylamine with phthalic anhydride to form 2-(2-thienylmethyl)isoindolin-1-one. This intermediate is then reacted with tert-butyl isocyanate to form the final product, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate. The synthesis of 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Scientific Research Applications
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate has shown great potential in scientific research as a potential therapeutic agent. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell and animal models. Additionally, 3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl] N-tert-butylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)19-17(22)23-16-14-9-5-4-8-13(14)15(21)20(16)11-12-7-6-10-24-12/h4-10,16H,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLZRSZXHUTKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1C2=CC=CC=C2C(=O)N1CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl N-(tert-butyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.